Sodium 4-butylnaphthalene-1-sulfonate

CAS No.:

Cat. No.: VC13614538

Molecular Formula: C14H15NaO3S

Molecular Weight: 286.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15NaO3S |

|---|---|

| Molecular Weight | 286.32 g/mol |

| IUPAC Name | sodium;4-butylnaphthalene-1-sulfonate |

| Standard InChI | InChI=1S/C14H16O3S.Na/c1-2-3-6-11-9-10-14(18(15,16)17)13-8-5-4-7-12(11)13;/h4-5,7-10H,2-3,6H2,1H3,(H,15,16,17);/q;+1/p-1 |

| Standard InChI Key | LZXSWBQBGJUFRD-UHFFFAOYSA-M |

| SMILES | CCCCC1=CC=C(C2=CC=CC=C12)S(=O)(=O)[O-].[Na+] |

| Canonical SMILES | CCCCC1=CC=C(C2=CC=CC=C12)S(=O)(=O)[O-].[Na+] |

Introduction

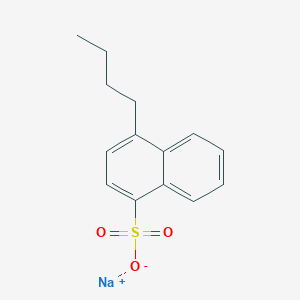

Chemical Identity and Structural Characteristics

Sodium 4-butylnaphthalene-1-sulfonate belongs to the naphthalenesulfonate family, distinguished by a butyl group at the 4-position and a sulfonate moiety at the 1-position of the naphthalene ring. Its IUPAC name, sodium 4-butyl-1-naphthalenesulfonate, reflects this substitution pattern . The compound’s amphiphilic structure enables surfactant behavior, with the hydrophobic naphthalene-butyl segment and hydrophilic sulfonate group facilitating interfacial activity.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 286.32 g/mol | |

| CAS Number | 25638-17-9 | |

| Solubility | Highly soluble in water |

The sulfonate group’s strong ionic character ensures water solubility, while the butyl chain enhances compatibility with organic matrices, making it effective in emulsification and dispersion .

Synthesis and Industrial Production

The industrial synthesis of sodium 4-butylnaphthalene-1-sulfonate involves a two-step process: sulfonation of dibutylnaphthalene with oleum (), followed by neutralization with sodium hydroxide . Modern production systems employ automated PLCs to regulate reaction parameters, critical for managing the exothermic nature of sulfonation.

Key Synthesis Steps:

-

Alkylation: Butanol reacts with naphthalene under acidic conditions to form dibutylnaphthalene.

-

Sulfonation: Dibutylnaphthalene is treated with oleum at 35–40°C, with precise temperature control to prevent side reactions.

-

Neutralization: The sulfonic acid intermediate is neutralized with NaOH to yield the sodium salt.

-

Purification: The product is bleached, filtered, and spray-dried to achieve technical-grade purity .

Table 2: Reaction Conditions for Sulfonation

| Parameter | Optimal Range |

|---|---|

| Temperature | 35–40°C (initial), 50–55°C (final) |

| Oleum Addition Rate | Controlled via PLC-regulated dosing |

| Neutralization pH | 7–8 (using NaOH) |

Automation mitigates risks of thermal runaway, ensuring consistent product quality and safety .

Physicochemical Properties

Sodium 4-butylnaphthalene-1-sulfonate demonstrates remarkable stability under harsh conditions:

-

Acid/Alkali Resistance: Stable in pH ranges from 2 to 12, enabling use in diverse industrial processes .

-

Thermal Stability: Decomposes above 300°C, suitable for high-temperature applications like rubber vulcanization .

-

Surfactant Properties: Reduces surface tension by 40–50 mN/m at 0.1% concentration, enhancing wetting and emulsification .

Table 3: Surfactant Performance Metrics

| Property | Value |

|---|---|

| Critical Micelle Concentration (CMC) | 0.5–1.0 mM |

| Foaming Capacity | Moderate, stable foam |

| Dispersing Efficiency | 90% for hydrophobic particles |

These properties make it indispensable in formulations requiring stable colloidal systems .

| Industry | Concentration Range | Function |

|---|---|---|

| Textiles | 0.2–0.5% w/w | Dye dispersion |

| Pesticides | 0.1–0.3% w/w | Spray retention aid |

| Rubber | 1–2% w/w | Latex stabilization |

Comparison with Related Sulfonates

Sodium 4-butylnaphthalene-1-sulfonate outperforms simpler naphthalenesulfonates in hydrophobic matrix compatibility. For instance, sodium naphthalenesulfonate (CAS 532-02-5) lacks the butyl group, reducing its efficacy in oil-in-water emulsions by 30–40% .

Future Directions

Advances in continuous-flow reactors aim to enhance synthesis efficiency, while bio-based alternatives to petrochemical naphthalene are under exploration. Recent patents highlight its potential in carbon nanotube dispersion, leveraging its aromatic structure for π-π interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume